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Compound of Interest

Compound Name: 3-Fluoro-4-biphenylboronic acid

Cat. No.: B1358616

An In-depth Technical Guide to 3-Fluoro-4-
biphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical
properties of 3-Fluoro-4-biphenylboronic acid, a key intermediate in organic synthesis,
particularly in the development of novel pharmaceuticals and complex molecules. This
document details its chemical identity, physicochemical properties, synthesis and purification
protocols, and spectroscopic data.

Chemical Identity and Physical Properties

3-Fluoro-4-biphenylboronic acid is a white solid organic compound. It is identified by the
CAS numbers 178305-99-2 and 409108-13-0. The presence of a fluorine atom on the biphenyl
backbone significantly influences its electronic properties, enhancing its utility in cross-coupling
reactions.

Table 1: Physicochemical Properties of 3-Fluoro-4-biphenylboronic Acid
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Property Value Source(s)
Molecular Formula C12H10BFO2 [1112]
Molecular Weight 216.02 g/mol

Melting Point 237-242 °C [31[4]
243-248 °C [5]

Appearance White solid [1]

Purity Typically 297% [1]

Note: Boiling point, specific solubility data, and pKa for 3-Fluoro-4-biphenylboronic acid are
not readily available in the searched literature. For the related compound, 3-
Fluorophenylboronic acid, a boiling point of 271.4 °C at 760 mmHg has been reported[6].

Synthesis and Purification

The synthesis of arylboronic acids like 3-Fluoro-4-biphenylboronic acid typically involves the
reaction of an organometallic reagent with a trialkyl borate, followed by acidic hydrolysis. A
common precursor for this synthesis is a halogenated biphenyl derivative.

General Synthesis Pathway

A plausible synthetic route starting from 4-bromo-2-fluorobiphenyl is outlined below. This
method is based on general procedures for the synthesis of similar boronic acids[7][8].

Mg or n-BuLi

Anhydrous Ether/THF, Low Temp. Grignard Reagent
4-Bromo-2-fluorobiphenyl & gOrgano\ith?um Reaction with Borate Ester
Boronate Ester Intermediate
Hydrolysis
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(e.g., Trimethyl borate) 3-Fluoro-4-biphenylboronic Acid
Acidic Workup
(e.g., HCI)
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Caption: General synthesis pathway for 3-Fluoro-4-biphenylboronic acid.

Experimental Protocol: Synthesis from 4-Bromo-2-
fluorobiphenyl (Exemplary)

This is a generalized protocol and may require optimization.

Grignard/Organolithium Formation: In a flame-dried, three-necked flask under an inert
atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2-fluorobiphenyl in anhydrous
tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a
solution of n-butyllithium in hexanes while maintaining the low temperature. Stir the mixture
for 1-2 hours to ensure complete formation of the organolithium species.

Borylation: To the cooled organolithium solution, add triisopropyl borate dropwise, ensuring
the temperature remains below -70 °C. Allow the reaction mixture to slowly warm to room
temperature and stir overnight.

Hydrolysis: Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 1 M
HCI) at O °C. Stir the biphasic mixture vigorously for several hours.

Extraction and Isolation: Separate the organic layer and extract the aqueous layer with an
organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic extracts, wash with
brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to
yield the crude product.

Purification

Purification of the crude 3-Fluoro-4-biphenylboronic acid can be achieved through
recrystallization[9][10].

Recrystallization Protocol (General):

o Dissolve the crude solid in a minimal amount of a hot solvent or solvent mixture (e.qg., ethyl
acetate/hexanes, or an alcohol/water mixture).
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« If colored impurities are present, they can be removed by adding activated charcoal and
performing a hot filtration.

 Allow the solution to cool slowly to room temperature, followed by further cooling in an ice
bath to induce crystallization.

o Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent,
and dry under vacuum.

Chemical Reactivity and Applications

3-Fluoro-4-biphenylboronic acid is a versatile reagent in organic synthesis, primarily utilized
in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon
bonds[11]. This reaction is fundamental in the synthesis of complex biaryl compounds, which
are common motifs in pharmaceuticals and functional materials.

Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like 3-
Fluoro-4-biphenylboronic acid) with an organic halide or triflate in the presence of a
palladium catalyst and a base[12][13].
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Caption: Key components of a Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling (General):

o To areaction vessel, add 3-Fluoro-4-biphenylboronic acid (1.0-1.5 equivalents), the aryl
halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPhs)4, 1-5 mol%), and a base (e.g.,
K2COs or Cs2CO0s, 2-3 equivalents).

o Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene,
or DMF) and water.

o Degas the mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for
10-15 minutes.

¢ Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the
reaction progress by TLC or LC-MS.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b1358616?utm_src=pdf-body-img
https://www.benchchem.com/product/b1358616?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1358616?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Upon completion, cool the reaction to room temperature, dilute with water, and extract with
an organic solvent.

» Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

» Purify the crude product by column chromatography on silica gel or recrystallization.

Spectroscopic Data

Detailed spectroscopic data for 3-Fluoro-4-biphenylboronic acid is not widely available in the
public domain. The following sections provide expected spectral characteristics based on the
analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic
region (typically & 7.0-8.0 ppm). The protons on the fluorinated phenyl ring will exhibit coupling
to the fluorine atom. The protons on the non-fluorinated phenyl ring will show typical aromatic
splitting patterns. The acidic protons of the boronic acid group (-B(OH)2) will appear as a broad
singlet, the chemical shift of which can vary depending on the solvent and concentration. In
DMSO-ds, this peak is often observed around & 8.0 ppm.

13C NMR: The carbon NMR spectrum will display signals for the twelve aromatic carbons. The
carbon directly attached to the fluorine atom will show a large one-bond coupling constant
(XJCF). Other carbons in the fluorinated ring will also exhibit smaller couplings to fluorine. The
carbon atom bonded to the boron is often broadened and may be difficult to observe due to the
quadrupolar nature of the boron nucleus|6].

19F NMR: The fluorine NMR spectrum will show a single resonance for the fluorine atom. The
chemical shift will be dependent on the solvent and the electronic environment. For fluorinated
aromatic compounds, the chemical shifts are typically observed in the range of -100 to -140
ppm relative to CFCls. The signal may appear as a multiplet due to coupling with neighboring
protons.

Infrared (IR) Spectroscopy
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The IR spectrum of 3-Fluoro-4-biphenylboronic acid is expected to exhibit the following
characteristic absorption bands:

Table 2: Expected IR Absorption Bands

Wavenumber (cm~?) Vibration

~3300 (broad) O-H stretch (from B(OH)z2)

~3050 Aromatic C-H stretch

~1600, ~1480 Aromatic C=C stretching

~1350 B-O stretch

~1100-1200 C-F stretch

~800-900 Aromatic C-H out-of-plane bending

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak (M*) would be expected at an m/z corresponding
to the molecular weight of the compound (216.02). Common fragmentation patterns for boronic
acids can involve the loss of water and other fragments from the aromatic rings.

Safety and Handling

3-Fluoro-4-biphenylboronic acid should be handled with standard laboratory safety
precautions. Based on safety data for similar compounds, it may cause skin and eye
irritation[1][3][14].

o Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

o Handling: Avoid inhalation of dust. Use in a well-ventilated area or a fume hood. Avoid
contact with skin and eyes.

o Storage: Store in a tightly sealed container in a cool, dry place. Boronic acids can be
sensitive to moisture and may undergo dehydration to form boroxines.
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Conclusion

3-Fluoro-4-biphenylboronic acid is a valuable building block in modern organic synthesis. Its
physical and chemical properties, particularly its reactivity in Suzuki-Miyaura coupling
reactions, make it an important tool for the construction of complex molecular architectures in
drug discovery and materials science. This guide provides a foundational understanding of its
properties and handling, intended to support researchers in its effective and safe utilization.
Further investigation into its specific quantitative properties and detailed spectroscopic
characterization would be beneficial for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [physical and chemical properties of 3-Fluoro-4-
biphenylboronic acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1358616#physical-and-chemical-properties-of-3-
fluoro-4-biphenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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